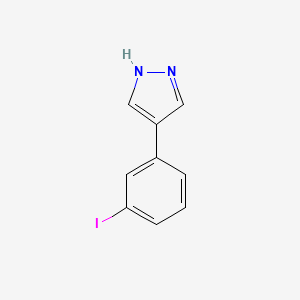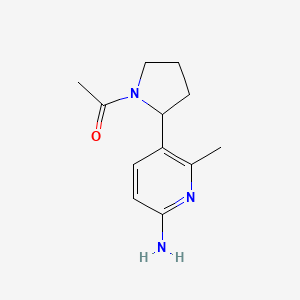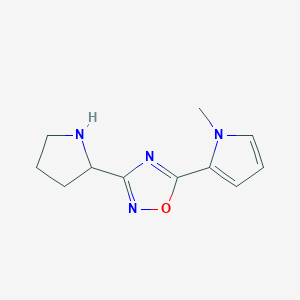
5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrrole and pyrrolidine rings fused with an oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols can replace substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted oxadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1H-Pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Lacks the methyl group on the pyrrole ring.
5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,3,4-oxadiazole: Different position of the nitrogen atom in the oxadiazole ring.
Uniqueness
5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14N4O |
|---|---|
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
5-(1-methylpyrrol-2-yl)-3-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H14N4O/c1-15-7-3-5-9(15)11-13-10(14-16-11)8-4-2-6-12-8/h3,5,7-8,12H,2,4,6H2,1H3 |
Clé InChI |
FNIDLEUETZOJDF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C2=NC(=NO2)C3CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


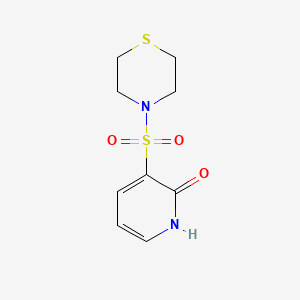
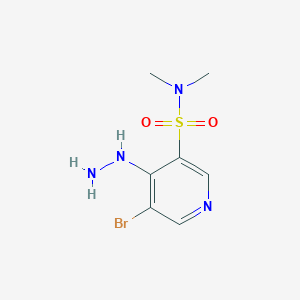
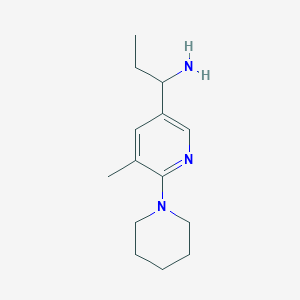
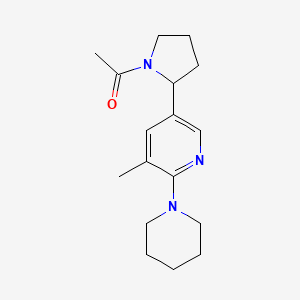

![1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol](/img/structure/B11801562.png)
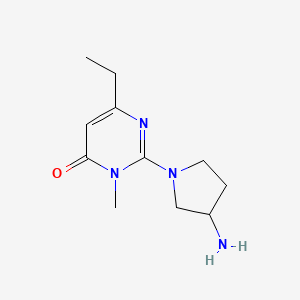
![tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801578.png)


